molecular formula C11H14F3N3 B12228712 N-cyclopentyl-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine

N-cyclopentyl-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B12228712
M. Wt: 245.24 g/mol
InChI Key: WFODJIBJWWSUKT-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and metabolic resistance, making it a valuable candidate for various applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of pyrimidine derivatives using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method offers good functional group tolerance and yields the desired trifluoromethylated product efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar radical trifluoromethylation techniques. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrimidine compounds. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

N-cyclopentyl-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-cyclopentyl-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14F3N3

Molecular Weight

245.24 g/mol

IUPAC Name

N-cyclopentyl-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C11H14F3N3/c1-17(8-4-2-3-5-8)10-15-7-6-9(16-10)11(12,13)14/h6-8H,2-5H2,1H3

InChI Key

WFODJIBJWWSUKT-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCC1)C2=NC=CC(=N2)C(F)(F)F

Origin of Product

United States

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